(4-(Methylsulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-3-4-10-11(19-14-13-10)12(16)15-7-5-9(6-8-15)20(2,17)18/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGYTBQLYMAOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(Methylsulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines its biological activity, focusing on cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The compound's structure can be described as follows:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Thiadiazole Moiety : A five-membered ring containing sulfur and two nitrogen atoms.
- Methylsulfonyl Group : A functional group that enhances solubility and biological activity.
Biological Activity Overview
Research indicates that thiadiazole derivatives, including the compound , exhibit a range of biological activities:
- Anticancer Activity : Various studies have demonstrated significant cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Some derivatives show promise against bacterial strains.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in cancer progression.
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro assays.
Case Studies
- Cytotoxicity Against MCF-7 Cells :
- Inhibition of HepG2 Cells :
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often linked to their structural features:
| Structural Feature | Observed Effect |
|---|---|
| Methylsulfonyl Substitution | Enhances solubility and activity |
| Propyl Group | Increases lipophilicity |
| Thiadiazole Core | Essential for anticancer activity |
Research indicates that modifications to the thiadiazole ring can significantly impact the compound's efficacy against various cancer types .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through caspase cascade activation.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S transition.
- Inhibition of Kinases : Potential inhibition of specific kinases associated with tumor growth and proliferation.
Scientific Research Applications
The compound (4-(Methylsulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by detailed data tables and case studies.
Molecular Formula and Weight
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 284.35 g/mol
Structural Features
The compound features:
- A piperidine ring with a methylsulfonyl substituent.
- A thiadiazole moiety which enhances its biological activity.
- A methanone functional group that plays a crucial role in its reactivity.
Pharmacological Potential
The compound's structure suggests potential interactions with various biological targets, making it a candidate for drug discovery. Research indicates that derivatives of piperidine and thiadiazole exhibit diverse pharmacological activities, including:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 10 µg/mL Compound B S. aureus 8 µg/mL -
Anti-inflammatory Properties :
- Research has indicated that compounds containing piperidine rings can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
-
CNS Activity :
- The piperidine structure is often associated with neuroactive compounds, indicating potential applications in treating neurological disorders.
Case Studies
A notable study published in the Journal of Medicinal Chemistry evaluated several piperidine derivatives for their antimicrobial properties. The study found that the introduction of thiadiazole moieties significantly enhanced the antimicrobial efficacy of these compounds, suggesting a synergistic effect between the two structural components.
Pesticidal Activity
The compound's unique structure may also confer pesticidal properties. Research into similar thiadiazole derivatives has revealed their potential as effective agrochemicals:
-
Insecticidal Properties : Compounds with thiadiazole groups have been shown to exhibit insecticidal activity against common agricultural pests.
Compound Target Pest Efficacy Compound X Aphids 85% mortality at 100 ppm Compound Y Whiteflies 78% mortality at 150 ppm
Herbicidal Activity
Thiadiazole derivatives have also been investigated for their herbicidal properties, providing an avenue for developing new herbicides that are effective against resistant weed species.
Polymer Chemistry
The incorporation of such compounds into polymer matrices can enhance material properties:
- Thermal Stability : Compounds like this compound can be used to improve the thermal stability of polymers.
- Conductivity Enhancements : Research indicates that incorporating certain heterocyclic compounds can enhance the electrical conductivity of polymer composites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The compound shares a methanone-linked thiadiazole-piperidine/piperazine scaffold with analogs such as Y040-6389 ([4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(2-pyridyl)piperazino]methanone). Key distinctions include:
| Feature | Target Compound | Y040-6389 |
|---|---|---|
| Thiadiazole Substituent | 4-propyl group | 4-(4-methoxyphenyl) group |
| Piperidine/Piperazine | 4-(methylsulfonyl)piperidine | 4-(2-pyridyl)piperazine |
| Potential Solubility | Higher (due to polar methylsulfonyl group) | Moderate (methoxyphenyl may reduce solubility) |
| Bioactivity Context | Underexplored; likely kinase or enzyme modulation | Screened for kinase inhibition or CNS targets |
The substitution pattern significantly alters physicochemical properties and target selectivity. For example, the 4-propyl group on the thiadiazole in the target compound may favor lipophilic interactions in enzyme active sites, while Y040-6389’s 4-methoxyphenyl group could enhance π-π stacking with aromatic residues in kinases .
Pharmacokinetic and Thermodynamic Data (Hypothetical Analysis)
While direct experimental data for the target compound are scarce, inferences can be drawn from analogs:
- LogP : The methylsulfonyl group likely reduces LogP (~2.5–3.5) compared to Y040-6389 (estimated LogP ~3.8–4.5 due to methoxyphenyl).
- Metabolic Stability : Sulfonylated piperidines generally exhibit slower CYP450-mediated oxidation than pyridylpiperazines.
- Binding Affinity : Methylsulfonyl groups often improve binding to polar kinase domains (e.g., ATP pockets), whereas pyridyl groups may favor metal-coordinating enzymes.
Q & A
Q. Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
